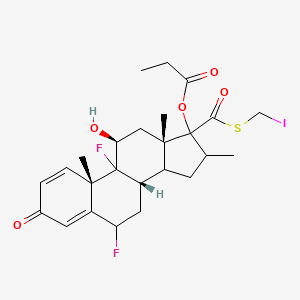
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₁F₂IO₅S and its molecular weight is 608.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the β₂ Adrenergic Receptor . This receptor plays a crucial role in the regulation of heart rate, smooth muscle relaxation in the airways and vasculature, and glycogenolysis in the liver and skeletal muscle.
Mode of Action
The compound interacts with the β₂ Adrenergic Receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of this receptor leads to the relaxation of smooth muscle in the airways, which can help alleviate symptoms in conditions like asthma and COPD.
Biochemical Pathways
Upon activation of the β₂ Adrenergic Receptor, the compound triggers the adenylate cyclase pathway . This leads to an increase in cyclic AMP (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in their activity. These changes can result in effects such as smooth muscle relaxation and increased heart rate.
Result of Action
The activation of the β₂ Adrenergic Receptor by this compound leads to a range of cellular effects. Most notably, it causes the relaxation of smooth muscle in the airways, which can help to alleviate symptoms in conditions like asthma and COPD . It may also increase heart rate and promote glycogenolysis, providing additional energy for the body during times of stress or exercise.
Biologische Aktivität
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate is a synthetic compound often associated with the glucocorticoid class of steroids. It is a derivative of fluticasone propionate, a widely used anti-inflammatory and antipruritic agent in the treatment of various conditions, including asthma and allergic rhinitis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H31F2IO5S
- Molecular Weight : 496.48 g/mol
- CAS Number : 80474-67-5
The compound exhibits its biological activity primarily through the modulation of glucocorticoid receptors (GR). Upon binding to these receptors, it initiates a cascade of genomic and non-genomic actions that lead to:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and chemokines.
- Immunosuppressive Actions : Reduction in immune cell activation and proliferation.
These effects make it particularly effective in managing inflammatory diseases.
Anti-inflammatory Properties
Research indicates that 5-Iodomethyl 6alpha,9alpha-Difluoro compounds demonstrate significant anti-inflammatory activity. For instance:
- In Vitro Studies : Cell cultures treated with this compound showed a marked decrease in the production of interleukins (IL-1β and IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses .
Case Studies
- Asthma Management :
- Allergic Rhinitis :
Data Tables
Eigenschaften
IUPAC Name |
[(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16-,18?,19-,22-,23-,24?,25?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIRGIBBWVEFV-KIOLIBKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F2IO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














